molecular formula C22H17ClN2O2S B2736648 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine CAS No. 899356-33-3

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine

Cat. No.: B2736648
CAS No.: 899356-33-3
M. Wt: 408.9
InChI Key: DNYMESABMPEVNW-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine typically involves a multi-step process:

    Quinoline Core Formation: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.

    Sulfonylation: The phenylsulfonyl group is introduced via a sulfonylation reaction using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and cancer pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist for specific receptors involved in biological processes.

Comparison with Similar Compounds

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: A derivative with an oxidized quinoline core.

    Phenylsulfonylquinoline: A compound with a similar sulfonyl group but different substituents.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYMESABMPEVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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